DI-Tert-butyl-2-norbornylphosphonium hbf4 salt
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Overview
Description
DI-Tert-butyl-2-norbornylphosphonium hbf4 salt is a chemical compound with the molecular formula C15H30BF4P and a molecular weight of 328.18 . This compound is known for its unique structural features, which include a phosphonium ion paired with a tetrafluoroborate anion. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of DI-Tert-butyl-2-norbornylphosphonium hbf4 salt typically involves the reaction of tert-butylphosphine with 2-norbornyl chloride in the presence of a base, followed by the addition of tetrafluoroboric acid to form the salt . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
DI-Tert-butyl-2-norbornylphosphonium hbf4 salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
DI-Tert-butyl-2-norbornylphosphonium hbf4 salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems and novel therapeutic agents.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism by which DI-Tert-butyl-2-norbornylphosphonium hbf4 salt exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The phosphonium ion can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in the formation of stable intermediates and transition states. The pathways involved often include the formation of phosphonium ylides, which are key intermediates in many organic reactions.
Comparison with Similar Compounds
DI-Tert-butyl-2-norbornylphosphonium hbf4 salt can be compared with other similar compounds, such as:
Triphenylphosphonium bromide: Another phosphonium salt with different substituents on the phosphonium ion.
Tetrabutylphosphonium chloride: A phosphonium salt with four butyl groups attached to the phosphonium ion.
Methyltriphenylphosphonium iodide: A phosphonium salt with a methyl group and three phenyl groups attached to the phosphonium ion.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and stability compared to other phosphonium salts.
Properties
Molecular Formula |
C15H30BF4P |
---|---|
Molecular Weight |
328.18 g/mol |
IUPAC Name |
[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-ditert-butylphosphanium;tetrafluoroborate |
InChI |
InChI=1S/C15H29P.BF4/c1-14(2,3)16(15(4,5)6)13-10-11-7-8-12(13)9-11;2-1(3,4)5/h11-13H,7-10H2,1-6H3;/q;-1/p+1/t11-,12+,13?;/m1./s1 |
InChI Key |
JXJPURSAFATJDT-YNTAJXHASA-O |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C1C[C@@H]2CC[C@H]1C2)C(C)(C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C1CC2CCC1C2)C(C)(C)C |
Origin of Product |
United States |
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